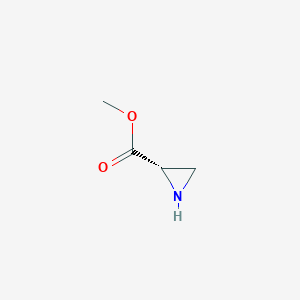

methyl (2S)-aziridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCVDRJTYFIPIV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438095 | |

| Record name | Methyl (2S)-aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75154-69-7 | |

| Record name | Methyl (2S)-aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75154-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl (2S)-Aziridine-2-carboxylate

Introduction: The Strategic Value of a Strained Ring

Methyl (2S)-aziridine-2-carboxylate is a cornerstone chiral building block in modern organic and medicinal chemistry. As the smallest nitrogen-containing heterocycle, its high ring strain (approximately 26-27 kcal/mol) renders it a highly reactive yet versatile intermediate.[1] This inherent reactivity is not a liability but a strategic advantage, enabling a vast array of regio- and stereoselective ring-opening reactions.[1][2] For researchers and drug development professionals, this molecule serves as a gateway to synthesizing complex, enantiomerically pure α- and β-amino acids, which are critical components of numerous bioactive molecules, including anticancer agents, antibiotics, and enzyme inhibitors.[3][4] This guide provides an in-depth examination of a field-proven synthetic route from the chiral pool, details a rigorous characterization workflow, and discusses the molecule's application in advanced chemical synthesis.

Section 1: Synthetic Strategy - The Chiral Pool Approach from L-Serine

Rationale for L-Serine as a Starting Material

The principle of "chiral economy" dictates the use of readily available, inexpensive, and enantiomerically pure starting materials. L-Serine perfectly embodies this principle. As a natural amino acid, it provides a direct and reliable source for the desired (S)-stereocenter at the C2 position of the aziridine ring. This approach circumvents the need for complex asymmetric catalysis or chiral resolution steps, making the synthesis both efficient and scalable. The synthetic strategy hinges on a classical transformation: converting the 1,2-amino alcohol functionality of L-serine into the aziridine ring via an intramolecular nucleophilic substitution (S_N2) reaction.[1]

Overall Synthetic Workflow

The synthesis is a multi-step process that involves initial protection of the reactive functional groups, activation of the hydroxyl group to transform it into a suitable leaving group, and finally, base-mediated cyclization to form the strained three-membered ring. Subsequent deprotection yields the target N-H aziridine.

Caption: Synthetic pathway from L-Serine to this compound.

Mechanistic Considerations

The key to this synthesis is the final ring-forming step. After the primary hydroxyl group is converted into an excellent leaving group (e.g., a mesylate), a base is introduced. The base facilitates the intramolecular S_N2 reaction where the nitrogen atom acts as the nucleophile, attacking the carbon bearing the mesylate group. This reaction proceeds with a complete inversion of configuration at the carbon being attacked. However, since the stereocenter of interest (C2) is not the site of substitution, its (S)-configuration, derived from L-serine, is preserved throughout the synthesis. The use of a bulky N-protecting group like trityl (Tr) not only prevents unwanted side reactions but also helps to enforce a favorable conformation for the cyclization.[5]

Section 2: Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Esterification of L-Serine

-

Suspend L-Serine (1.0 eq) in anhydrous methanol (MeOH).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours until the solution becomes clear.

-

Remove the solvent under reduced pressure to yield L-Serine methyl ester hydrochloride as a white solid, which can be used without further purification.

Step 2: N-Tritylation

-

Dissolve the L-Serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (Et₃N) (2.5 eq) to neutralize the hydrochloride and act as a base.

-

Add trityl chloride (TrCl) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction for 12-16 hours. Monitor by TLC until completion.

-

Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Trityl-L-serine methyl ester.

Step 3: O-Mesylation (Activation of Hydroxyl Group)

-

Dissolve N-Trityl-L-serine methyl ester (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (Et₃N) (1.5 eq).

-

Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used immediately in the next step due to potential instability.

Step 4: Intramolecular Cyclization

-

Dissolve the crude mesylate from the previous step in a suitable solvent like acetonitrile.

-

Add a mild base such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) and stir for 6-12 hours until TLC analysis indicates the formation of the aziridine.

-

Cool the reaction, filter off the base, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield Methyl (2S)-1-tritylaziridine-2-carboxylate.[5]

Step 5: N-Deprotection

-

Dissolve the N-trityl protected aziridine (1.0 eq) in a solvent mixture such as DCM and methanol.[6]

-

Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1-0.2 eq) at 0 °C.[6]

-

Stir the reaction for 1-2 hours, monitoring carefully by TLC. Over-exposure to acid can cause ring-opening.

-

Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with DCM. The byproduct, triphenylmethanol, is often less soluble and can be partially removed by filtration.

-

Carefully concentrate the organic layer at low temperature and pressure. The resulting this compound is volatile and should be handled accordingly. Further purification can be achieved by careful distillation or chromatography if necessary.

Section 3: Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Summary of Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₄H₇NO₂[7] |

| Molecular Weight | 101.10 g/mol [7] |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.75 (s, 3H, OCH₃), ~2.80 (dd, 1H, Aziridine CH), ~2.45 (dd, 1H, Aziridine CH₂), ~2.25 (dd, 1H, Aziridine CH₂), ~1.90 (br s, 1H, NH). Note: Exact shifts and couplings are structure-dependent.[5][8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172 (C=O), ~52 (OCH₃), ~34 (Aziridine CH), ~30 (Aziridine CH₂). Note: Shifts are approximate.[5] |

| HRMS (ESI+) | m/z: [M+H]⁺ calculated for C₄H₈NO₂⁺: 102.0555; found: 102.0550 ± 5 ppm |

| IR (thin film, cm⁻¹) | ν: ~3300 (N-H stretch), ~1735 (C=O ester stretch), ~1200 (C-O stretch)[9] |

| Optical Rotation [α]D | A specific rotation value should be measured and compared to literature precedents to confirm the (S)-enantiomer. The sign and magnitude depend on the solvent and concentration. |

In-depth Analysis

-

NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural confirmation. The three protons on the aziridine ring form a distinct AMX spin system, appearing as three separate doublets of doublets (dd). The chemical shifts are typically found in the upfield region (δ 2.0-3.0 ppm). The presence of the N-H proton is confirmed by a broad singlet which can be exchanged with D₂O.[8]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition, providing unambiguous proof of the molecular formula.[5]

-

Chiroptical Properties: Measuring the specific optical rotation is a critical quality control step to verify the enantiopurity of the final product. The obtained value must be compared with reliable literature data for the (S)-enantiomer to ensure that no racemization has occurred during the synthesis.

Section 4: Applications as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from its predictable reactivity towards nucleophiles. The activation of the ring, either by the inherent strain or by N-protection with an electron-withdrawing group, facilitates nucleophilic attack at either the C2 (α) or C3 (β) position.[1][2][6]

Caption: Regioselective ring-opening of the aziridine core.

-

Attack at C3 (β-position): This is the most common pathway for heteroatom nucleophiles and many carbon nucleophiles, leading to the formation of α-amino acid derivatives. This regioselectivity is often favored due to electronic and steric factors.[1]

-

Attack at C2 (α-position): Certain nucleophiles, particularly under Lewis acid catalysis or with specific substrate features, can attack the more substituted C2 carbon, yielding valuable β-amino acid derivatives.[10]

-

Radiolabeling: The ring-opening reaction has been successfully applied using [¹⁸F]fluoride, providing a route to fluorine-18 labeled amino acids for use in Positron Emission Tomography (PET) imaging.[6]

This predictable reactivity allows chemists to use a single chiral precursor to generate a library of structurally diverse and enantiomerically pure amino acid building blocks, accelerating the discovery of new therapeutics and chemical probes.

Conclusion

This compound is more than just a simple heterocycle; it is a powerful and versatile tool in the hands of a synthetic chemist. Its efficient synthesis from the chiral pool, coupled with its predictable and stereoselective ring-opening chemistry, solidifies its status as a high-value intermediate in drug development and beyond. A thorough understanding of its synthesis and a rigorous approach to its characterization are essential for unlocking its full synthetic potential.

References

- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.

- Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Repository.

- Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.

- Methyl aziridine-2-carboxyl

- Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride.

- Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine.

- Methyl (S)-(–)

- The Ring Opening of Aziridine-2-carboxylate Esters with Organometallic Reagents. RSC Publishing.

- PubChem Compound Summary for CID 10329257, this compound.

- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar.

- Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Taylor & Francis Online.

- Recent Synthetic Applic

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. scispace.com [scispace.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C4H7NO2 | CID 10329257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. The ring opening of aziridine-2-carboxylate esters with organometallic reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of Methyl (2S)-aziridine-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for methyl (2S)-aziridine-2-carboxylate, a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (C₄H₇NO₂) is the smallest chiral cyclic amino acid ester.[1] Its strained three-membered ring makes it a versatile intermediate, susceptible to stereospecific ring-opening reactions, which is a key feature in the synthesis of complex nitrogen-containing molecules.[2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound. This guide will delve into the expected and reported spectroscopic data, offering insights into the interpretation of the spectra and the underlying principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the three protons on the aziridine ring, the three protons of the methyl ester group, and the N-H proton. The chemical shifts and coupling patterns of the ring protons are particularly diagnostic.

Expected ¹H NMR Data (based on N-acyl derivatives):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | ~2.5 | dd | JH2-H3a ≈ 3-4, JH2-H3b ≈ 5-6 | 1H |

| H-3a | ~1.8-2.0 | m | JH3a-H3b ≈ 1-2, JH3a-H2 ≈ 3-4, JH3a-NH | 1H |

| H-3b | ~1.7-1.9 | m | JH3b-H3a ≈ 1-2, JH3b-H2 ≈ 5-6, JH3b-NH | 1H |

| N-H | broad | s | - | 1H |

| -OCH₃ | ~3.7 | s | - | 3H |

Interpretation:

-

Aziridine Ring Protons (H-2, H-3a, H-3b): The three protons on the aziridine ring form a complex spin system. The methine proton (H-2) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent carboxylate group. It should appear as a doublet of doublets, coupling to the two diastereotopic methylene protons (H-3a and H-3b). The methylene protons will also be doublets of doublets, coupling with each other and with the H-2 proton. Further coupling to the N-H proton may be observed, though this can be broadened or decoupled depending on the solvent and concentration. In N-acylated derivatives, the H-2 proton is observed around δ 2.46-2.53 ppm, and the H-3 protons are seen as a multiplet between δ 1.70 and 2.00 ppm.[3][4]

-

N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet, typically around δ 3.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (based on N-acyl derivatives):

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~170-173 |

| C-2 | ~30-31 |

| C-3 | ~26-27 |

| -OCH₃ | ~52-53 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most downfield signal, typically appearing in the range of δ 170-173 ppm.

-

Aziridine Ring Carbons (C-2 and C-3): The two carbons of the aziridine ring are expected to be in the aliphatic region. The C-2 carbon, being attached to the electron-withdrawing carboxylate group, will be more deshielded and appear further downfield than the C-3 carbon. In N-acylated analogs, these carbons are found at approximately δ 30.3 ppm and δ 26.3 ppm.[3][4]

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group of the ester will appear around δ 52-53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (ester) | ~1740 | Strong |

| N-H Bend | 1590-1650 | Medium |

| C-O Stretch (ester) | 1000-1300 | Strong |

| Aziridine Ring Vibrations | 800-900 | Medium |

Interpretation:

-

N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the carbonyl group of the saturated ester.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and aziridine ring C-H bonds.

-

N-H Bending: The N-H bending vibration is expected to appear in the 1590-1650 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the ester group will give rise to strong bands in the 1000-1300 cm⁻¹ region.

-

Aziridine Ring: The characteristic vibrations of the aziridine ring itself are typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data (ESI-MS):

| Ion | m/z |

| [M+H]⁺ | 102.0550 |

| [M+Na]⁺ | 124.0369 |

Interpretation:

In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as its protonated form, [M+H]⁺, or as an adduct with a cation like sodium, [M+Na]⁺. For this compound (molecular weight 101.11 g/mol ), the [M+H]⁺ ion would have an m/z of approximately 102.[5] High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and confirmation of the elemental formula.

Fragmentation Pattern:

Upon fragmentation, the molecular ion can undergo characteristic losses. For the N-unsubstituted methyl ester, the following major fragment ions have been reported:[6]

-

m/z 70: Loss of methanol (CH₃OH)

-

m/z 56: Loss of carbon monoxide and a hydrogen molecule (CO + H₂)

-

m/z 42: Loss of ethene (C₂H₄)

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and phasing.

-

Integrate the signals and determine the coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

Infrared Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of absorbance or transmittance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe the fragmentation pattern.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and purity assessment. While direct experimental spectra for the N-H compound are not widely published, analysis of closely related derivatives provides a reliable framework for the interpretation of its key spectroscopic features. This guide serves as a valuable resource for scientists working with this important chiral building block, ensuring its correct identification and use in their research and development endeavors.

References

-

Chem-Impex. Methyl aziridine-2-carboxylate (stabilized with HQ). [Link]

-

Kuzmič, D., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(1), 261-270. [Link]

-

Legters, J. (1991). Synthesis and reactions of aziridine-2-carboxylic esters. [Link]

- Almeida, B. M., et al. (2015). Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. Journal of Physical Chemistry A, 119(15), 3569-3580.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10329257, this compound." PubChem, [Link].

-

Cheveau, M., et al. (2025). Enantiomerically Enriched Aziridine-2-carboxylates via Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines. Angewandte Chemie International Edition, 64(26), e202423645. [Link]

-

Pandey, G., & Laha, J. K. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2835-2873. [Link]

-

De Vleeschouwer, F., & De Borggraeve, W. M. (2019). Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia. Lirias. [Link]

-

Sarcevica, I., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189814. [Link]

-

PubChemLite. Methyl aziridine-2-carboxylate (stabilized with hq) (C4H7NO2). [Link]

-

Cheveau, M., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

-

Cheveau, M., et al. (2025). Enantiomerically Enriched Aziridine-2-carboxylates via Copper-Catalyzed Reductive Kinetic Resolution of 2H-Azirines. HKU Scholars Hub. [Link]

-

Kuzmič, D., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate. [Link]

Sources

- 1. This compound | C4H7NO2 | CID 10329257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Methyl aziridine-2-carboxylate (stabilized with hq) (C4H7NO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.cn]

Chiroptical Properties of Methyl (2S)-Aziridine-2-carboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chiroptical properties of methyl (2S)-aziridine-2-carboxylate, a valuable chiral building block in synthetic and medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental methodologies, and computational prediction of its optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectra. While experimental data for the parent N-unsubstituted compound is not extensively available in the public domain, this guide leverages data from closely related aziridine derivatives and robust computational models to provide a thorough understanding of its chiroptical behavior. Detailed experimental protocols and computational workflows are presented to enable researchers to confidently analyze and predict the stereochemical features of this important class of molecules.

Introduction: The Significance of Chirality in Aziridine Scaffolds

Aziridines, the nitrogen-containing analogs of epoxides, are highly strained three-membered heterocyclic compounds.[1] This inherent ring strain makes them versatile synthetic intermediates, susceptible to ring-opening reactions that allow for the stereospecific introduction of nitrogen-containing functionalities.[1] Enantioenriched aziridine-2-carboxylates, such as this compound, are particularly valuable as they serve as precursors to a wide array of chiral molecules, including non-natural amino acids, alkaloids, and pharmacologically active compounds.[2][3]

The biological activity of chiral molecules is often intrinsically linked to their absolute configuration. Consequently, the ability to unambiguously determine and characterize the stereochemistry of aziridine-containing compounds is of paramount importance in drug discovery and development. Chiroptical spectroscopic techniques, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive methods for elucidating three-dimensional molecular structure.[4]

This guide focuses on the chiroptical properties of this compound, providing a detailed exploration of its expected behavior in Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) spectroscopy.

Theoretical Foundations of Chiroptical Spectroscopy

Chiroptical properties arise from the differential interaction of a chiral molecule with left and right circularly polarized light.[4] This differential interaction can manifest as a difference in the refractive index (leading to optical rotation) or a difference in molar absorption (leading to circular dichroism).

-

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.[5][6] The phenomenon is described by the Drude equation, which relates the specific rotation to the wavelengths of electronic transitions.[4] Near an absorption band of a chromophore, the ORD curve exhibits a characteristic peak and trough, known as the Cotton effect, which is directly related to the stereochemistry of the molecule.[6]

-

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet and visible regions.[7] An ECD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) versus wavelength. Positive or negative peaks, also referred to as Cotton effects, correspond to the electronic transitions of the chromophores within the molecule. The sign and intensity of these peaks are highly sensitive to the spatial arrangement of atoms and functional groups.

-

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation.[8] VCD spectra provide information about the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active. This technique is particularly powerful for determining the absolute configuration of molecules in solution.[8]

The chiroptical properties of this compound are primarily governed by the electronic and vibrational transitions associated with the aziridine ring and the carboxylate group. The strained C-N and C-C bonds of the aziridine ring, along with the n → π* and π → π* transitions of the carbonyl group, are the key chromophores that contribute to the ECD spectrum. The vibrational modes involving the stretching and bending of the C-H, N-H, C-N, C-C, and C=O bonds are expected to give rise to characteristic signals in the VCD spectrum.

Experimental Data: Insights from Aziridine Derivatives

For instance, the specific rotation of methyl (2S,3R)-3-phenylaziridine-2-carboxylate has been reported as +262° (c = 1, EtOH).[9] While the phenyl substituent significantly influences the electronic properties, this value highlights the strong optical activity often associated with this class of compounds.

Simulated and experimental CD spectra of simple chiral aziridines, such as (1R, 2S)-1-chloro-2-methyl-aziridine, show characteristic Cotton effects in the 200-260 nm region.[7] These transitions are attributed to the electronic excitations within the aziridine ring. The sign and magnitude of these Cotton effects are directly correlated with the absolute configuration at the stereogenic centers. It is reasonable to expect that this compound will also exhibit characteristic ECD signals in this region, influenced by the electronic transitions of the aziridine chromophore and the carbonyl group of the ester.

The following table summarizes representative chiroptical data for some aziridine derivatives, which can serve as a qualitative guide for what to expect for this compound.

| Compound | Chiroptical Property | Observed Value/Behavior | Reference |

| Methyl (2S,3R)-3-phenylaziridine-2-carboxylate | Specific Rotation [α]D | +262° (c=1, EtOH) | [9] |

| (1R, 2S)-1-chloro-2-methyl-aziridine | ECD | Cotton effect around 260 nm | [7] |

| Methyl (S)-(−)-N-Z-aziridine-2-carboxylate | Specific Rotation [α]D | -25° (c=1, in toluene) |

Note: The chiroptical properties are highly sensitive to substitution on the aziridine ring and the nitrogen atom. Therefore, direct quantitative comparison should be made with caution.

Conformational Analysis: A Critical Prerequisite

The chiroptical properties of flexible molecules are a population-weighted average of the properties of all contributing conformers. Therefore, a thorough conformational analysis is a critical first step in both the interpretation of experimental spectra and the computational prediction of chiroptical properties.

For this compound, the key sources of conformational flexibility are the rotation around the C2-C(O) bond and the inversion of the nitrogen atom. A computational conformational search using methods like Density Functional Theory (DFT) is essential to identify the low-energy conformers.[10]

A typical workflow for conformational analysis is depicted below:

Figure 1. Workflow for Conformational Analysis.

The relative populations of the conformers are determined by their Boltzmann distribution based on their calculated Gibbs free energies. These populations are then used to weight the calculated chiroptical spectra of each conformer to obtain the final predicted spectrum.

Computational Prediction of Chiroptical Properties

In the absence of extensive experimental data, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for predicting and interpreting chiroptical spectra.[7]

Predicting ECD and ORD Spectra

TD-DFT calculations can accurately predict the excitation energies, oscillator strengths, and rotational strengths of electronic transitions. The rotational strength, R, is the fundamental quantity in ECD and is related to the electric and magnetic transition dipole moments.

The general workflow for predicting ECD and ORD spectra is as follows:

Figure 2. Workflow for Predicting ECD and ORD Spectra.

The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP and PBE0, in conjunction with triple-zeta basis sets that include diffuse functions (e.g., aug-cc-pVTZ), are generally recommended for reliable predictions of chiroptical properties.

Predicting VCD Spectra

The prediction of VCD spectra also relies on DFT calculations. The key quantities to be calculated are the atomic polar tensors (APTs) and atomic axial tensors (AATs), which are related to the electric and magnetic dipole moments associated with each vibrational mode.

The workflow for predicting VCD spectra is similar to that for ECD, with the main difference being the type of calculation performed:

Figure 3. Workflow for Predicting VCD Spectra.

For VCD calculations, the B3LYP functional with a basis set like 6-31G(d) often provides a good balance between accuracy and computational cost.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the experimental determination of ECD and VCD spectra. These protocols should be adapted based on the specific instrumentation and sample characteristics.

Electronic Circular Dichroism (ECD) Spectroscopy

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile). The solvent should be transparent in the wavelength range of interest.

-

Prepare a series of concentrations to ensure that the absorbance is within the optimal range of the instrument (typically 0.5 - 1.5 AU).

-

Filter the solution to remove any particulate matter.

-

-

Instrumentation and Data Acquisition:

-

Use a calibrated circular dichroism spectrophotometer.

-

Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

-

Acquire the ECD spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).

-

Acquire the UV-Vis absorption spectrum of the same sample.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to molar circular dichroism (Δε) using the following equation: Δε = θ / (32.98 * c * l) where θ is the observed ellipticity in degrees, c is the molar concentration, and l is the path length in cm.

-

Vibrational Circular Dichroism (VCD) Spectroscopy

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of approximately 0.1 M. The solvent should have minimal absorption in the fingerprint region of the infrared spectrum.

-

Use a sample cell with BaF₂ or CaF₂ windows and a path length of about 100 µm.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.

-

Collect the VCD and IR spectra of the sample for a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hours).

-

Record a baseline spectrum of the solvent under the same conditions.

-

-

Data Processing:

-

Subtract the solvent spectrum from the sample spectrum for both the IR and VCD data.

-

The VCD spectrum is typically presented as the difference in absorbance (ΔA = A_L - A_R).

-

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and characterizing the chiroptical properties of this compound. While a complete set of experimental data for this specific molecule is currently lacking in the public domain, the principles and methodologies outlined herein, based on data from related compounds and powerful computational techniques, offer a robust approach for its stereochemical analysis.

The continued development of both experimental techniques and computational algorithms will undoubtedly lead to a more refined understanding of the chiroptical behavior of strained heterocyclic systems. Future work should focus on obtaining high-quality experimental ORD, ECD, and VCD spectra of this compound to validate and refine the computational models presented in this guide. Such data will be invaluable for the broader scientific community engaged in the synthesis and application of chiral aziridine-containing molecules.

References

- Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis and reactions of aziridine-2-carboxylic esters. Recl. Trav. Chim. Pays-Bas, 111(1), 16-21.

- Ferreira, M. J., et al. (2012). Methyl 3-methyl-2H-azirine-2-carboxylate photochemistry studied by matrix-isolation FTIR and DFT calculations. J. Org. Chem., 77(17), 7437-7447.

- Snatzke, G. (1968). Optical Rotatory Dispersion and Circular Dichroism in Organic Chemistry.

- Wiberg, K. B., et al. (2007). Vibrational Circular Dichroism of a Chiral Triplet Nitrene Investigated Under Matrix-Isolation Conditions in Parahydrogen.

-

PubChem. This compound. Retrieved from [Link]

- Zheng, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.

- Autschbach, J., et al. (2003). Chiroptical properties from time-dependent density functional theory. I. Circular dichroism spectra of organic molecules. The Journal of Chemical Physics, 118(16), 7437-7448.

- Alvernhe, G., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2841-2882.

-

Wikipedia. Optical rotatory dispersion. Retrieved from [Link]

-

Slideshare. Optical Rotatory dispersion. Retrieved from [Link]

-

Chemistry LibreTexts. 19.9: Optical Rotatory Dispersion and Circular Dichroism. Retrieved from [Link]

- Polavarapu, P. L., & Zhao, C. (2001). Optical rotatory dispersion curves for the axial and equitorial form of 3R-methylcyclohexanone. The Journal of Chemical Physics, 114(23), 10304-10309.

-

LookChem. Cas 151526-74-8,methyl aziridine-2-carboxylate. Retrieved from [Link]

- Zheng, Y., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv.

- Stanetty, C., & Hammerschmidt, F. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3422.

- Kaminský, J., et al. (2022). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv.

- D'Ambra, M., et al. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1722-1757.

- Abbate, S., et al. (2015). Experimental IR (top) and VCD (bottom) spectra of (+)-and (À)-pyridine 1 and (+)-and (À)-pyridine-N-oxide 2. Chirality, 27(12), 906-913.

- Bernstein, Z., & Ben-Ishai, D. (1977).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]

- 5. lorentz.leidenuniv.nl [lorentz.leidenuniv.nl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Methyl 3-methyl-2H-azirine-2-carboxylate photochemistry studied by matrix-isolation FTIR and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into Methyl (2S)-aziridine-2-carboxylate: A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Strained Ring

Methyl (2S)-aziridine-2-carboxylate is a chiral molecule of significant interest in organic synthesis and medicinal chemistry. As a derivative of aziridine, the smallest nitrogen-containing heterocycle, its high ring strain (approximately 26-27 kcal/mol) makes it a versatile synthetic intermediate.[1] This inherent reactivity, coupled with the stereocenter at the C2 position, renders it a valuable building block for the asymmetric synthesis of a wide array of nitrogen-containing compounds, including alpha- and beta-amino acids, which are fundamental components of many biologically active molecules.[1] The strategic functionalization of the aziridine ring and the carboxylate group allows for diverse molecular architectures, making a thorough understanding of its intrinsic properties crucial for its effective utilization in drug discovery and development.

This technical guide provides an in-depth exploration of the theoretical studies on this compound. By leveraging computational chemistry, we can elucidate its conformational landscape, electronic structure, reactivity, and spectroscopic signatures. These theoretical insights are invaluable for predicting the molecule's behavior in various chemical environments, guiding synthetic strategies, and understanding its potential interactions with biological targets.

I. Conformational Landscape: A Prelude to Reactivity

The three-dimensional structure of this compound dictates its reactivity and interactions. Due to the flexibility of the methyl carboxylate group relative to the rigid aziridine ring, the molecule can exist in multiple conformations. Theoretical calculations are indispensable for identifying the most stable conformers and understanding the energetic barriers between them.

Computational Protocol for Conformational Analysis

A robust computational approach to explore the conformational space of this compound involves the following steps:

-

Initial Structure Generation: A starting 3D structure of the molecule is built using standard molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various possible low-energy structures. This can be achieved through methods like molecular mechanics force fields (e.g., MMFF94) or more sophisticated semi-empirical methods.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been shown to provide a good balance of accuracy and computational cost for similar systems.[2]

-

Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

Relative Energy Determination: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature according to the Boltzmann distribution.

Workflow for Conformational Analysis

Caption: Nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring, leading to different ring-opened products.

Reactivity Insights: The Ring-Opening Reaction

The most characteristic reaction of aziridines is nucleophilic ring-opening. [1]Theoretical studies can help predict the regioselectivity of this reaction. The attack of a nucleophile can occur at either the C2 or C3 position. The preferred site of attack is influenced by several factors, including:

-

Steric Hindrance: The presence of the methyl carboxylate group at C2 makes this position more sterically hindered than C3.

-

Electronic Effects: The electron-withdrawing nature of the carboxylate group can influence the electrophilicity of the adjacent carbon atom.

-

Nature of the Nucleophile and Reaction Conditions: The regioselectivity can be highly dependent on the nucleophile and the presence of acid or Lewis acid catalysts.

Computational modeling of the transition states for nucleophilic attack at both C2 and C3 can provide the activation energies for each pathway. The pathway with the lower activation energy will be the kinetically favored one. For instance, DFT calculations have been used to rationalize the regioselectivity of ring-opening reactions in related aziridine systems.

III. Spectroscopic Properties: A Theoretical Fingerprint

Computational spectroscopy is a powerful tool for the characterization of molecules. By simulating spectra and comparing them with experimental data, one can confirm the structure of a compound and gain a deeper understanding of its vibrational and electronic properties.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), provide the vibrational frequencies and intensities. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental data. [2] Predicted Key Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Characteristic of the aziridine N-H bond. |

| C-H Stretches | 2850 - 3000 | From the methyl group and the aziridine ring. |

| C=O Stretch | 1730 - 1750 | Strong absorption from the ester carbonyl group. |

| C-N Stretch & Ring Modes | 1000 - 1300 | Vibrations involving the aziridine ring. |

| C-O Stretch | 1000 - 1200 | From the ester C-O single bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts have become a standard tool in structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR shielding tensors. These calculations are typically performed at the DFT level of theory. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Protocol for NMR Chemical Shift Calculation:

-

Geometry Optimization: Obtain the optimized geometry of the most stable conformer(s) as described in the conformational analysis section.

-

NMR Calculation: Perform a GIAO-NMR calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Chemical Shift Prediction: Calculate the chemical shifts by subtracting the calculated shielding constant of the nucleus of interest from the calculated shielding constant of the corresponding nucleus in the reference compound (TMS), calculated at the same level of theory.

By calculating the NMR spectra for different conformers and averaging them based on their Boltzmann populations, a more accurate prediction of the experimental spectrum can be obtained.

Conclusion: The Power of Theoretical Insights

Theoretical studies on this compound provide a powerful framework for understanding its fundamental properties. From predicting its most stable three-dimensional shape to elucidating the electronic factors that govern its reactivity, computational chemistry offers invaluable guidance to researchers in synthetic chemistry and drug development. The methodologies outlined in this guide provide a robust starting point for further in-silico investigations, enabling a more rational and efficient approach to harnessing the synthetic potential of this important chiral building block. The synergy between theoretical predictions and experimental validation will undoubtedly continue to drive innovation in the application of aziridine chemistry.

References

-

Eremeev, A. V., Polyak, F. D., Mishnev, A. F., Bleidelis, Y. Y., Liepin'sh, E. E., Nasibov, S. S., Chervin, I. I., & Kostyanovskii, R. G. (1982). Synthesis and structure of aziridine-2-carboxylic acid derivatives with asymmetric substituents attached to the nitrogen atom. Chemistry of Heterocyclic Compounds, 18(7), 733–739. [Link]

-

Kaczor, A., Gómez-Zavaglia, A., Cardoso, A. L., Pinho e Melo, T. M. V. D., & Fausto, R. (2006). Methyl 3-methyl-2H-azirine-2-carboxylate photochemistry studied by matrix-isolation FTIR and DFT calculations. The Journal of Physical Chemistry A, 110(34), 10215–10224. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Singh, G. S. (2004). Recent progress in the synthesis and chemistry of aziridines. Tetrahedron, 60(38), 8371–8403. [Link]

-

Tanner, D. (1994). The use of aziridines in synthesis. Angewandte Chemie International Edition in English, 33(6), 599–619. [Link]

Sources

Introduction: The Significance of a Strained Chiral Building Block

An In-depth Technical Guide to the Physical Properties of Methyl (2S)-aziridine-2-carboxylate

This compound is a functionally rich, chiral molecule of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. As a derivative of aziridine, the simplest saturated N-heterocycle, it possesses a highly strained three-membered ring. This ring strain endows the molecule with unique reactivity, making it an excellent electrophilic building block for the stereoselective synthesis of complex nitrogen-containing molecules, including non-canonical amino acids, alkaloids, and pharmaceutical intermediates.[1][2] The presence of a stereocenter at the C2 position and a versatile methyl ester functionality further enhances its utility as a chiral precursor.

This guide provides a comprehensive overview of the core physical properties of this compound. Understanding these characteristics is paramount for its effective storage, handling, and application in experimental workflows. We will move beyond a simple tabulation of data to explore the causality behind these properties and provide validated protocols for their empirical determination, ensuring both scientific integrity and practical utility for the research scientist.

Compound Identification and Core Attributes

Accurate identification is the foundation of any chemical study. The fundamental identifiers and attributes for this compound are summarized below. It is crucial to distinguish between the specific (2S)-enantiomer and the racemic mixture, as they possess different CAS Registry Numbers and optical properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | (S)-Methyl aziridine-2-carboxylate, H-L-Azi-OMe | [3] |

| CAS Registry Number | 75154-69-7 | [3] |

| Molecular Formula | C₄H₇NO₂ | [3][4] |

| Molecular Weight | 101.11 g/mol | [3][4][5] |

| Exact Mass | 101.047678466 Da | [3] |

| Chemical Structure | (See Figure 1) |

Physicochemical Properties

The bulk physical properties dictate the state and behavior of the compound under various conditions. Methyl aziridine-2-carboxylate is a liquid at standard temperature and pressure.[4]

| Property | Value | Comments & Significance | Source(s) |

| Appearance | Colorless to light orange/yellow clear liquid | Color may indicate the presence of stabilizer or minor degradation products. | [4][5][6] |

| Boiling Point | 143 °C | Measured at atmospheric pressure. This relatively high boiling point for a small molecule is due to hydrogen bonding via the N-H group. | [4][6] |

| Density | 1.12 g/mL (at 20 °C) | Denser than water. Important for calculations involving volume-to-mass conversions. | [4] |

| Refractive Index (n²⁰/D) | 1.44 | A measure of how light propagates through the liquid; useful for purity assessment. | [4][6] |

| Computed XLogP3 | -0.5 | The negative value suggests a degree of hydrophilicity, consistent with the polar ester and N-H functionalities. | [3] |

| Solubility | No quantitative data available | Expected to be soluble in polar organic solvents (e.g., alcohols, THF, CH₂Cl₂, ethyl acetate) and possess some water solubility due to its polar nature and hydrogen bonding capability. |

Chirality and Optical Activity

As the (2S)-enantiomer, the most defining physical property of this compound is its ability to rotate plane-polarized light, a phenomenon known as optical activity. The specific rotation, [α], is a characteristic value for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

Causality: The non-superimposable mirror-image structure of the (2S)-enantiomer interacts with plane-polarized light in a unique way, causing the plane of light to rotate. The magnitude and direction of this rotation are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecular structure.

Infrared (IR) Spectroscopy

A study of methyl aziridine-2-carboxylate isolated in a low-temperature matrix has provided insight into its vibrational modes.[9] The key expected absorption bands in a standard IR spectrum (e.g., neat liquid film) would be:

-

N-H Stretch: A moderate to weak band around 3300-3400 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding.

-

C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic C-H) and within the aziridine ring.

-

C=O Stretch (Ester): A strong, sharp absorption band typically in the range of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.[10]

-

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

-

N-H Bend: A band of variable intensity around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the connectivity and stereochemistry of the molecule.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aziridine ring protons and the methyl ester protons. The three protons on the strained ring (one on C2, two on C3) will form a complex AMX or ABX spin system, with characteristic coupling constants (J-values) that can help confirm the structure.

-

-OCH₃: A sharp singlet at ~3.7 ppm.

-

H on C2: A multiplet (likely a doublet of doublets) coupled to the two diastereotopic protons on C3.

-

H's on C3: Two separate multiplets, each coupled to the H on C2 and geminally to each other.

-

N-H: A broad singlet whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR: The carbon spectrum will be simple, showing four distinct signals:

-

C=O (Ester): ~170-175 ppm.

-

-OCH₃: ~52 ppm.

-

C2 (Aziridine): ~30-40 ppm (shielded due to ring strain).

-

C3 (Aziridine): ~25-35 ppm (shielded due to ring strain).

-

Mass Spectrometry (MS)

In mass spectrometry, the molecule will be ionized and fragmented.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 101) should be observable, especially with soft ionization techniques like electrospray ionization (ESI).

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 70, or loss of the entire carbomethoxy group (-COOCH₃, m/z = 59) to give a fragment at m/z = 42.

Stability and Handling Considerations

The high reactivity of the aziridine ring, while synthetically useful, also implies inherent instability.[11]

-

Ring Strain: The molecule is susceptible to ring-opening reactions, which can be initiated by acids, bases, or nucleophiles.[1]

-

Polymerization: Under certain conditions (e.g., heat or acid catalysis), aziridines can undergo polymerization.

-

Stabilization: Commercial samples are often stabilized with a radical inhibitor like hydroquinone (HQ).[4][5] This is done to prevent polymerization initiated by trace impurities or light.

-

Storage: The compound should be stored under refrigeration (0-10 °C) in a tightly sealed container, protected from heat and light, to minimize degradation and polymerization.[4][6]

Experimental Protocols for Property Verification

The following protocols are designed as self-validating systems for an organic chemistry lab, providing the rationale behind each step.

Workflow for Physical Property Characterization

Protocol 1: Determination of Specific Rotation [α]

-

Objective: To measure the specific rotation of this compound to confirm its enantiomeric identity and estimate its purity.

-

Expertise: This method relies on the precise measurement of the angle of rotation of plane-polarized light. The choice of solvent is critical, as it can influence the magnitude and even the sign of the rotation. A non-racemizing, transparent solvent in which the sample is highly soluble should be used. High-purity methanol or ethanol are common choices.

-

Methodology:

-

Solution Preparation: Accurately weigh approximately 100 mg (0.1 g) of the compound (mass m) into a 10 mL volumetric flask. Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol) and fill to the mark. This gives the concentration c in g/mL.

-

Instrument Calibration: Calibrate the polarimeter at the sodium D-line (λ = 589 nm) and a controlled temperature (T = 20 °C) using a blank cell filled with the pure solvent. The reading should be zero.

-

Sample Measurement: Rinse and fill the polarimeter cell (of known path length l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Record the observed angle of rotation, α. Take at least three readings and calculate the average.

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c)

-

Where: [α] is the specific rotation, T is the temperature, λ is the wavelength, α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.

-

-

-

Trustworthiness: The protocol is self-validating by running a blank to zero the instrument. The result should be compared against a known standard or a previously characterized batch if available. Consistency across multiple measurements ensures precision.

Protocol 2: Determination of Boiling Point (Microscale)

-

Objective: To accurately determine the boiling point of a small sample of the liquid.

-

Expertise: A microscale method is chosen to conserve the valuable sample. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

-

Methodology:

-

Apparatus Setup: Place a small amount (0.5 mL) of the liquid into a small-diameter test tube (Thiele tube or similar).

-

Capillary Inversion: Take a melting point capillary tube, seal one end, and place it, open-end down, into the test tube containing the sample.

-

Heating: Gently heat the apparatus in an oil bath fitted with a thermometer.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. This occurs as the trapped air expands and is replaced by the sample's vapor.

-

Equilibrium Point: Continue heating until a steady and rapid stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.

-

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid just begins to enter the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a pressure correction may be necessary for comparison with literature values.

-

-

Trustworthiness: This method is validated by the clear physical phenomenon observed. The transition from bubbling to liquid re-entry is a sharp, reproducible endpoint corresponding to the boiling point at the measured atmospheric pressure.

References

-

Alvernhe, G., et al. (1989). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Nijmegen. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10329257, this compound. Retrieved from [Link][3]

-

LookChem. (n.d.). Cas 151526-74-8, methyl aziridine-2-carboxylate. Retrieved from [Link]

-

Padwa, A., & Murphree, S. S. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2839-2871. Retrieved from [Link][1]

-

Di Benedetto, A., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Retrieved from [Link][2]

-

Araújo-Andrade, C., et al. (2012). Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. Journal of Molecular Structure, 1025, 139-148. Retrieved from [Link][9]

-

Al-Zoubi, R. M., & Marion, O. (2020). Synthesis and applications of methyleneaziridines. RSC Advances, 10(64), 39229-39250. Retrieved from [Link][11]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link][10]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | C4H7NO2 | CID 10329257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl Aziridine-2-carboxylate (stabilized with HQ) [cymitquimica.com]

- 6. Methyl Aziridine-2-carboxylate | 5950-34-5 | TCI AMERICA [tcichemicals.com]

- 7. (S)-(-)-N-Z-氮杂环丙烷-2-羧酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S)-(-)-N-Z-アジリジン-2-カルボン酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 11. Synthesis and applications of methyleneaziridines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07663E [pubs.rsc.org]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

quantum chemical calculations for aziridine-2-carboxylates

An In-depth Technical Guide to Quantum Chemical Calculations for Aziridine-2-Carboxylates

Authored by: A Senior Application Scientist

Abstract

Aziridine-2-carboxylates are a class of strained, three-membered nitrogen heterocycles that serve as exceptionally versatile chiral building blocks in modern organic synthesis and drug development.[1][2] Their high ring strain energy (approximately 27 kcal/mol) makes them susceptible to regioselective and stereospecific ring-opening reactions, providing access to a diverse array of complex, nitrogen-containing molecules, including β-functionalized amino acids.[3][4] The stereochemical complexity and nuanced reactivity of these compounds, however, present significant challenges for predicting reaction outcomes and understanding their structure-activity relationships (SAR). Quantum chemical (QC) calculations have emerged as an indispensable tool for navigating this complexity, offering profound insights into conformational preferences, reaction mechanisms, and molecular properties that govern their behavior.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemistry to the study of aziridine-2-carboxylates, blending theoretical foundations with practical, field-proven computational workflows.

The Rationale for a Quantum-Mechanical Approach

While classical molecular mechanics (MM) force fields are invaluable for sampling the conformational space of large biomolecules, they often fall short when describing the electronic structure of strained or reactive systems like aziridines.[7][8] MM methods rely on pre-parameterized functions that may not accurately capture the unique bonding and electronic distribution within a highly strained three-membered ring. Quantum mechanics, by contrast, solves the electronic Schrödinger equation from first principles, providing a far more accurate and transferable description.[6][9]

For aziridine-2-carboxylates, a QC approach is critical for:

-

Elucidating Reaction Mechanisms: Accurately modeling the transition states of ring-opening reactions, which is paramount for predicting regioselectivity and activation barriers.[4][10]

-

Predicting Spectroscopic Properties: Calculating NMR chemical shifts and coupling constants with high precision to aid in the structural elucidation of novel derivatives.[11][12]

-

Quantifying Molecular Properties: Determining electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges, which are crucial for understanding intermolecular interactions in drug-receptor binding.[13][14]

Density Functional Theory (DFT) has become the workhorse for these investigations, offering a favorable balance between computational cost and accuracy.[15]

Core Applications and Methodologies

Conformational Analysis

The relative orientation of the carboxylate group and substituents on the aziridine ring significantly influences its reactivity. Identifying the global minimum energy conformation and relevant low-energy conformers is the foundational step for any subsequent calculation.

A typical workflow involves a multi-step process to ensure a thorough exploration of the conformational space.

Caption: A robust workflow for identifying stable conformers.

This hierarchical approach, starting with computationally inexpensive methods and refining with more accurate ones, is efficient for finding the most relevant structures for further analysis.[16][17]

Mechanistic Elucidation of Ring-Opening Reactions

The synthetic utility of aziridine-2-carboxylates lies in their ring-opening reactions.[2][18] DFT calculations are exceptionally powerful for predicting the regioselectivity of these reactions by comparing the activation energies (ΔE‡) of competing pathways.

A key factor influencing the reaction barrier is the nature of the substituent on the aziridine nitrogen. Electron-withdrawing groups (EWGs) activate the ring, dramatically lowering the activation energy for nucleophilic attack.[10]

Table 1: Effect of N-Substituent on the Calculated Activation Energy for Aziridine Ring-Opening

| N-Substituent | Activation Energy (ΔE‡, kcal/mol) | Reference |

| H | 32.1 | [10] |

| Methyl (Me) | 31.8 | [10] |

| Acetyl (Ac) | 10.1 | [10] |

| Mesyl (Ms) | 7.0 | [10] |

| Trifluoroacetyl (TFA) | 0.5 | [10] |

| Triflyl (Tf) | -2.7 | [10] |

| Data from a DFT study on a cyclohexene-fused aziridine with an acetate nucleophile (OLYP/QZ4P level of theory).[10] |

This computational data clearly explains the experimental observation that N-acylated or N-sulfonylated aziridines are significantly more reactive.[2] The calculations reveal that EWGs stabilize the buildup of negative charge on the nitrogen atom in the transition state, thereby lowering the energy barrier.

Caption: Energy profile of a nucleophilic ring-opening reaction.

Prediction of NMR Spectra for Structure Elucidation

Confirming the structure and stereochemistry of novel aziridine derivatives can be challenging. Computational NMR prediction provides a powerful, independent means of validating structural assignments.[12] The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding values, which are then converted to chemical shifts.[17]

Expert Insight: The accuracy of predicted ¹H NMR shifts is highly sensitive to the choice of DFT functional. While general-purpose functionals like B3LYP can provide reasonable results for ¹³C NMR, specialized functionals such as WP04, which was parameterized for proton shifts, often yield significantly better agreement with experimental data, with mean absolute errors potentially below 0.1 ppm.[11]

Protocol 1: General Workflow for NMR Chemical Shift Prediction

-

Conformational Analysis: Perform a thorough conformational search as described in Section 2.1 to identify all low-energy conformers (< 2-3 kcal/mol from the global minimum).

-

Geometry Optimization: Optimize the geometry of each unique conformer using a reliable DFT method (e.g., B3LYP-D3BJ/6-31G(d)).[11]

-

NMR Calculation: For each optimized conformer, perform a GIAO NMR calculation at a higher level of theory (e.g., WP04/6-311++G(2d,p)) and include a solvent model (e.g., PCM for chloroform).[11]

-

Data Processing:

-

Calculate the Boltzmann population of each conformer at the relevant temperature based on their relative free energies.

-

Compute the final predicted chemical shift for each nucleus as the Boltzmann-weighted average of the shifts from all contributing conformers.[17]

-

Apply a linear scaling correction by referencing against a known standard like Tetramethylsilane (TMS) calculated at the same level of theory.

-

A Practical Guide: Modeling a Regioselective Ring-Opening

This section provides a step-by-step protocol for determining the preferred site of nucleophilic attack on a generic N-activated 3-substituted aziridine-2-carboxylate.

Objective: To determine whether a nucleophile (e.g., an amine) will attack the C2 or C3 position by comparing the activation free energies (ΔG‡) of the two competing pathways.

Protocol 2: Calculating Regioselectivity of Nucleophilic Ring-Opening

-

System Preparation:

-

Build the 3D structures of the aziridine-2-carboxylate reactant and the nucleophile using a molecular editor.

-

Perform a preliminary conformational search to find the lowest energy conformer of the reactant.

-

-

Reactant and Product Optimization:

-

Create two separate input files for the reactants: one with the nucleophile positioned for attack at C2, and one for attack at C3. These are often referred to as reactant complexes.

-

Build the two potential ring-opened products (C2-attack and C3-attack products).

-

Perform a full geometry optimization and frequency calculation for the reactant complexes and both products. A suitable level of theory is ωB97X-D/6-31+G(d,p) with a solvent model (e.g., IEFPCM for acetonitrile). The frequency calculation confirms they are true minima (zero imaginary frequencies).

-

-

Transition State (TS) Search:

-

For each pathway (C2 and C3 attack), perform a transition state search (e.g., using the Berny algorithm with Opt=TS). The initial guess for the TS can often be generated from the reactant complex by moving the nucleophile closer to the target carbon.

-

Expert Causality: The choice of a modern, range-separated functional like ωB97X-D or M06-2X is deliberate. These functionals often provide more accurate kinetic parameters (activation barriers) than the older B3LYP functional, especially for reactions involving non-covalent interactions that are crucial in forming the reactant complex and transition state.[10]

-

-

TS Validation and Analysis:

-

Perform a frequency calculation on the located TS structures. A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the C-N bond and formation of the C-Nu bond).

-

Animate this imaginary frequency to visually confirm it connects the reactant and product states as expected.

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS to formally confirm it connects the correct reactant and product minima on the potential energy surface.

-

-

Energy Calculation and Interpretation:

-

Extract the Gibbs free energies from the frequency calculation output files for the reactant complex, the C2-attack TS, and the C3-attack TS.

-

Calculate the activation free energy for each pathway:

-

ΔG‡ (C2-attack) = G(TS_C2) - G(Reactant Complex)

-

ΔG‡ (C3-attack) = G(TS_C3) - G(Reactant Complex)

-

-